Hydantoin, 1-nitro-

Description

BenchChem offers high-quality Hydantoin, 1-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydantoin, 1-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

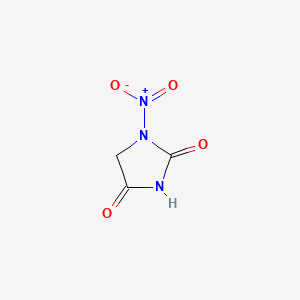

Structure

3D Structure

Properties

IUPAC Name |

1-nitroimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O4/c7-2-1-5(6(9)10)3(8)4-2/h1H2,(H,4,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLADTIPBYWSGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306551 | |

| Record name | 1-Nitro-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2825-15-2 | |

| Record name | 1-Nitro-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2825-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Imidazolidinedione, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002825152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Properties of 1-Nitrohydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and known properties of 1-nitrohydantoin. The information is compiled from available scientific literature to assist researchers and professionals in the fields of medicinal chemistry and drug development. This document details the synthetic protocol, physicochemical properties, and stability of 1-nitrohydantoin, presenting quantitative data in accessible formats and illustrating key processes with diagrams.

Introduction

1-Nitrohydantoin is a derivative of hydantoin, a heterocyclic compound. While the broader class of hydantoins has been explored for various pharmacological activities, 1-nitrohydantoin itself is primarily of interest from a chemical standpoint, particularly concerning its synthesis and stability. Its utility as a potential pharmaceutical agent or intermediate is not well-documented in publicly available literature. This guide focuses on the fundamental chemistry of 1-nitrohydantoin.

Synthesis of 1-Nitrohydantoin

The primary method for the synthesis of 1-nitrohydantoin is the direct nitration of hydantoin using a mixed acid system of fuming nitric acid and concentrated sulfuric acid. This electrophilic substitution reaction introduces a nitro group at the N-1 position of the hydantoin ring.

Experimental Protocol

The following protocol is adapted from a method described in the Journal of the American Chemical Society.

Materials:

-

Hydantoin

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

-

In a flask submerged in an ice-salt bath to maintain a temperature of 0-5 °C, slowly add 10 grams of hydantoin to 100 grams of a chilled mixture of equal parts fuming nitric acid and concentrated sulfuric acid.

-

Stir the mixture mechanically while maintaining the temperature at 0-5 °C until all the hydantoin has dissolved.

-

Continue stirring for an additional 30 minutes at this temperature.

-

Pour the reaction mixture slowly onto 500 grams of crushed ice with constant stirring.

-

Allow the ice to melt, during which time the 1-nitrohydantoin will precipitate out of the solution.

-

Collect the crude product by filtration.

-

Purify the crude 1-nitrohydantoin by recrystallizing from a minimal amount of hot ethanol.

-

Dry the purified crystals. The expected yield of pure 1-nitrohydantoin is approximately 60-70%.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 1-nitrohydantoin.

Caption: Workflow for the synthesis of 1-nitrohydantoin.

Physicochemical Properties

The physicochemical properties of 1-nitrohydantoin have been characterized to some extent. The available quantitative data is summarized in the table below.

| Property | Value | Notes |

| Molecular Formula | C₃H₃N₃O₄ | - |

| Molecular Weight | 145.08 g/mol | - |

| Melting Point | 162-163 °C | Decomposes upon melting. |

| pKa | 3.85 | Exhibits acidic properties due to the N-H proton. |

| Appearance | Crystalline solid | - |

| Solubility | Data not available | Known to be unstable in water. |

| Spectral Data (IR, NMR, UV-Vis) | Data not available in detail | Spectroscopic methods have been used for characterization, but specific peak data is not readily available in the literature. |

Stability and Reactivity

A key characteristic of 1-nitrohydantoin is its limited stability, particularly in aqueous solutions.

-

Hydrolysis: 1-Nitrohydantoin is susceptible to hydrolysis, especially under neutral or basic conditions, leading to the opening of the hydantoin ring.

-

Thermal Stability: The compound decomposes upon melting, indicating limited thermal stability.

-

Acidity: The presence of the nitro group enhances the acidity of the remaining N-H proton (at the 3-position) compared to unsubstituted hydantoin. The pKa of 3.85 indicates it is a moderately weak acid.

Biological Properties and Signaling Pathways

Extensive searches of scientific literature did not yield any significant information regarding the biological activity of 1-nitrohydantoin. There is no available data on its pharmacological effects, mechanism of action, or any associated signaling pathways. The focus of the available research is on its synthesis and chemical properties.

Conclusion

1-Nitrohydantoin is a chemically interesting molecule whose synthesis is straightforward via the nitration of hydantoin. Its properties are marked by acidic character and notable instability in aqueous media. While the synthesis and basic physicochemical characteristics are documented, a comprehensive profile, including detailed spectral data, quantitative solubility, and particularly any biological activity, remains largely unreported in the accessible scientific literature. For researchers in drug development, while the hydantoin scaffold is of significant interest, 1-nitrohydantoin itself does not currently have a defined biological role. Future investigations would be required to explore any potential pharmacological applications.

An In-Depth Technical Guide to 1-Nitrohydantoin: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical methodologies for 1-nitrohydantoin. It is intended to serve as a detailed resource for researchers and professionals involved in drug development and chemical analysis. This document outlines the structural characteristics of 1-nitrohydantoin and presents a summary of its key analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for the synthesis and analysis of this compound are also provided to facilitate its practical application in a laboratory setting.

Chemical Structure and Properties

1-Nitrohydantoin, with the IUPAC name 1-nitroimidazolidine-2,4-dione, is a derivative of hydantoin, a heterocyclic organic compound. The core structure consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups, with a nitro group (NO₂) attached to one of the nitrogen atoms at position 1.

The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the hydantoin ring, affecting its reactivity and spectral characteristics.

Chemical Structure of 1-Nitrohydantoin:

Figure 1: Chemical structure of 1-nitrohydantoin.

Table 1: Chemical Properties of 1-Nitrohydantoin

| Property | Value | Source |

| Molecular Formula | C₃H₃N₃O₄ | [1] |

| Molecular Weight | 145.07 g/mol | [1] |

| IUPAC Name | 1-nitroimidazolidine-2,4-dione | [1] |

| CAS Number | 2825-15-2 | [1] |

| PubChem CID | 11137296 | [1] |

Synthesis of 1-Nitrohydantoin

A common method for the synthesis of 1-nitrohydantoin involves the nitration of hydantoin. This electrophilic substitution reaction introduces a nitro group onto the nitrogen atom at the 1-position of the hydantoin ring.

Logical Workflow for the Synthesis of 1-Nitrohydantoin:

Figure 2: Synthesis workflow for 1-nitrohydantoin.

Experimental Protocol: Nitration of Hydantoin

This protocol outlines a general procedure for the laboratory-scale synthesis of 1-nitrohydantoin.[2][3][4][5]

Materials:

-

Hydantoin

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve a known quantity of hydantoin in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath with continuous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the hydantoin solution using a dropping funnel, while maintaining the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude 1-nitrohydantoin will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold distilled water to remove any residual acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 1-nitrohydantoin.

-

Dry the purified crystals in a desiccator.

Analytical Methods

The characterization and analysis of 1-nitrohydantoin are crucial for confirming its identity, purity, and structural integrity. The following sections detail the primary analytical techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 1-nitrohydantoin by analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Table 2: Predicted ¹H NMR Spectral Data for 1-Nitrohydantoin

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 5.0 | Singlet | 2H | CH₂ |

| ~8.0 - 8.5 | Broad Singlet | 1H | NH |

Note: Predicted values are based on the analysis of similar hydantoin structures and the electronic effects of the nitro group. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Spectral Data for 1-Nitrohydantoin

| Chemical Shift (δ) ppm | Assignment |

| ~50 - 60 | CH₂ |

| ~155 - 165 | C=O (at C4) |

| ~170 - 180 | C=O (at C2) |

Note: Predicted values are based on typical chemical shifts for hydantoin derivatives.[6][7][8][9]

Sample Preparation:

-

Dissolve 5-10 mg of purified 1-nitrohydantoin in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumental Parameters (General):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

-

¹³C NMR:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Proton decoupling: Broadband decoupling to simplify the spectrum to singlets for each unique carbon.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 1-nitrohydantoin by measuring the absorption of infrared radiation, which causes molecular vibrations.[10][11][12]

Table 4: Characteristic IR Absorption Bands for 1-Nitrohydantoin

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3200 - 3400 | Medium, Broad | N-H Stretch |

| ~1720 - 1780 | Strong | C=O Stretch (Amide Carbonyls) |

| ~1500 - 1560 | Strong | Asymmetric NO₂ Stretch |

| ~1340 - 1380 | Strong | Symmetric NO₂ Stretch |

| ~1100 | Medium | C-N Stretch |

Note: These are expected absorption ranges and may vary slightly based on the sample preparation method (e.g., KBr pellet, ATR).[13][14]

Experimental Workflow for FT-IR Analysis:

References

- 1. Hydantoin, 1-nitro- | C3H3N3O4 | CID 11137296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. webassign.net [webassign.net]

- 5. youtube.com [youtube.com]

- 6. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 7. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bhu.ac.in [bhu.ac.in]

- 9. mdpi.com [mdpi.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Nitrofurantoin [webbook.nist.gov]

The Enigmatic World of 1-Nitrohydantoin Derivatives: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold, a five-membered ring containing a urea moiety, is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant drugs. While various substitutions on the hydantoin ring have been extensively explored, leading to blockbuster drugs for epilepsy and microbial infections, the 1-nitrohydantoin class of derivatives remains a largely uncharted territory. This technical guide delves into the available scientific literature to provide a comprehensive overview of 1-nitrohydantoin derivatives, focusing on their synthesis, and potential biological activities.

The 1-Nitrohydantoin Core: Synthesis and Properties

The foundational molecule, 1-nitrohydantoin (also known as 1-nitro-imidazolidine-2,4-dione), is a critical starting point for the synthesis of its derivatives. While detailed synthetic protocols for a wide range of derivatives are scarce in publicly available literature, the existence of 1-nitrohydantoin is confirmed through its role as a precursor in the synthesis of other compounds.

One notable mention in the literature is the electrolytic reduction of 1-nitrohydantoin to form 1-aminohydantoin. This reaction is a key step in the synthesis of nitrofurantoin, a well-established antibacterial agent. This suggests that the nitration of the hydantoin ring at the N-1 position is a known chemical transformation, likely achieved through standard nitrating agents.

Hypothetical Synthesis Workflow for 1-Nitrohydantoin:

Caption: Hypothetical workflow for the synthesis of 1-nitrohydantoin.

Biological Activities: An Extrapolation from Related Compounds

Direct studies on the biological activities of a broad range of 1-nitrohydantoin derivatives are not extensively reported. However, by examining the activities of structurally related compounds, we can infer potential therapeutic applications. The hydantoin ring itself is a privileged scaffold known for a wide array of pharmacological effects, including antimicrobial and anticonvulsant properties.[1][2] The addition of a nitro group, a well-known pharmacophore, can significantly influence the biological profile of a molecule.

Antimicrobial Potential

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells to produce toxic reactive nitrogen species that can damage DNA and other vital cellular components.[3] The prominent example of nitrofurantoin, which contains a nitrofuran moiety attached to a hydantoin ring, underscores the potential of nitro-substituted hydantoins as antibacterial agents. It is plausible that 1-nitrohydantoin derivatives could exhibit similar antimicrobial properties, warranting further investigation.

Anticonvulsant Potential

Hydantoin derivatives, most notably phenytoin, are a well-established class of anticonvulsant drugs. They primarily act by modulating voltage-gated sodium channels in neurons, thereby stabilizing neuronal membranes and preventing the spread of seizure activity. Given the established anticonvulsant activity of the hydantoin core, it is a reasonable hypothesis that 1-nitrohydantoin derivatives could also possess activity against seizure disorders. The electronic properties of the nitro group could influence the interaction of these molecules with their biological targets.

Future Directions and Research Opportunities

The limited available information on 1-nitrohydantoin derivatives highlights a significant gap in medicinal chemistry research. The synthesis and biological evaluation of a library of 1-nitrohydantoin derivatives with diverse substitutions at other positions of the hydantoin ring could lead to the discovery of novel therapeutic agents.

Key research areas to be explored include:

-

Development of robust synthetic methodologies: Establishing efficient and scalable synthetic routes to a variety of 1-nitrohydantoin derivatives is the first critical step.

-

Systematic biological screening: Comprehensive screening of these novel compounds for antimicrobial and anticonvulsant activities is warranted. This should include the determination of quantitative measures such as Minimum Inhibitory Concentrations (MICs) for microbial strains and IC50 values in relevant anticonvulsant assays.

-

Mechanism of action studies: For any active compounds identified, elucidating their mechanism of action will be crucial for further development. This could involve studies on their effects on microbial enzymes, DNA integrity, or neuronal ion channels.

-

Structure-Activity Relationship (SAR) studies: A systematic exploration of how different substituents on the 1-nitrohydantoin scaffold affect biological activity will be essential for optimizing lead compounds.

Logical Flow for Future Research:

Caption: A logical workflow for the future research and development of 1-nitrohydantoin derivatives.

References

Technical Guide: Physicochemical and In-Silico Characterization of 1-Nitrohydantoin

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Nitrohydantoin is a heterocyclic compound featuring a hydantoin ring system N-substituted with a nitro group. While specific experimental data on 1-nitrohydantoin is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted physicochemical properties based on computational models. Furthermore, it outlines general experimental protocols and characterization workflows applicable to the synthesis and analysis of 1-nitrohydantoin and related N-nitro compounds. This document serves as a valuable resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and materials science.

Hydantoin and its derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties. The introduction of a nitro group, a strong electron-withdrawing moiety, is expected to significantly influence the molecule's electronic properties, reactivity, and potential biological activity.

Physicochemical Properties (Computed)

Due to the absence of experimentally determined data, the following tables summarize the computed physicochemical properties of 1-nitrohydantoin, providing a foundational dataset for further investigation.

Table 1: Computed Molecular Properties of 1-Nitrohydantoin

| Property | Value | Source |

| Molecular Formula | C₃H₃N₃O₄ | PubChem |

| Molecular Weight | 145.07 g/mol | PubChem |

| Exact Mass | 145.01235559 Da | PubChem |

| Monoisotopic Mass | 145.01235559 Da | PubChem |

| Topological Polar Surface Area | 95.2 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 206 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Table 2: Computed Lipophilicity and Solubility-Related Properties of 1-Nitrohydantoin

| Property | Value | Source |

| XLogP3-AA | -0.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

General Experimental Protocols

The following section outlines a general methodology for the synthesis and characterization of N-nitro compounds, which can be adapted for 1-nitrohydantoin.

Synthesis: N-Nitration of Hydantoin

A common method for the synthesis of N-nitro compounds is the nitration of the corresponding amine or amide precursor using a nitrating agent. For the synthesis of 1-nitrohydantoin, the nitration of hydantoin would be the logical approach.

Materials:

-

Hydantoin

-

Fuming nitric acid

-

Acetic anhydride

-

Ice bath

-

Magnetic stirrer

-

Round bottom flask

-

Dropping funnel

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Cool a mixture of acetic anhydride and fuming nitric acid in an ice bath with constant stirring.

-

Slowly add hydantoin to the cooled nitrating mixture. The temperature should be carefully monitored and maintained below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period (e.g., 1-2 hours).

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the crude product by filtration and wash with cold water.

-

Purify the crude 1-nitrohydantoin by recrystallization from an appropriate solvent system.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons (-CH₂-) and the N-H proton of the hydantoin ring. The chemical shifts will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with distinct signals for the carbonyl carbons and the methylene carbon.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the following functional groups:

-

N-H stretching vibration

-

C=O (carbonyl) stretching vibrations (likely two distinct bands for the two carbonyl groups)

-

Asymmetric and symmetric stretching vibrations of the N-NO₂ group, which are typically strong and found in the regions of 1500-1600 cm⁻¹ and 1250-1350 cm⁻¹, respectively.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can help confirm the structure.

Melting Point Determination: The melting point of the purified compound should be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like 1-nitrohydantoin.

Caption: General experimental workflow for synthesis and characterization.

Predictive Property Analysis Workflow

This diagram outlines the logical relationship in predicting the properties of an uncharacterized compound by leveraging data from related known compounds.

Caption: Predictive analysis workflow for uncharacterized compounds.

Conclusion

While experimental data for 1-nitrohydantoin remains elusive, this technical guide provides a solid foundation for its study. The computational data offers valuable insights into its likely physicochemical properties, and the general experimental protocols provide a starting point for its synthesis and characterization. The provided workflows can guide the systematic investigation of this and other novel compounds. Further experimental validation is necessary to confirm the predicted properties and to explore the potential applications of 1-nitrohydantoin in various scientific fields.

A Technical Guide to 1-Nitrohydantoin: Identifiers, Synthesis, and Biological Activity

This document provides a comprehensive technical overview of 1-nitrohydantoin, a nitro-substituted derivative of hydantoin. It is intended for researchers and professionals in chemistry and drug development, detailing its chemical identifiers, a representative synthesis protocol, and its notable biological activities. The information is presented with structured data tables and process diagrams to ensure clarity and ease of use.

Chemical and Physical Identifiers

1-Nitrohydantoin is a small heterocyclic compound. Its identity is established by various international chemical identifiers and properties. The primary identifiers are summarized below.

| Identifier Type | Value | Source |

| CAS Number | 56280-91-6 | PubChem |

| PubChem CID | 182645 | PubChem |

| Molecular Formula | C₃H₃N₃O₄ | PubChem |

| Molecular Weight | 145.07 g/mol | PubChem |

| IUPAC Name | 1-nitroimidazolidine-2,4-dione | PubChem |

| Canonical SMILES | C1(C(=O)N(C(=O)N1)--INVALID-LINK--[O-]) | PubChem |

| InChI Key | YAXPRBMBMHWJTE-UHFFFAOYSA-N | PubChem |

Synthesis of 1-Nitrohydantoin

1-Nitrohydantoin is typically synthesized via the electrophilic nitration of hydantoin. The process involves treating hydantoin with a potent nitrating agent, such as a mixture of nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride.

This protocol describes a representative method for the synthesis of 1-nitrohydantoin.

Materials:

-

Hydantoin

-

Fuming Nitric Acid (90%)

-

Acetic Anhydride

-

Ice bath

-

Stirring apparatus

-

Filtration equipment (e.g., Büchner funnel)

-

Deionized water

Procedure:

-

Preparation: A reaction vessel equipped with a magnetic stirrer is placed in an ice bath to maintain a low temperature (0-5 °C).

-

Reaction Mixture: Acetic anhydride is added to the reaction vessel. While stirring vigorously, hydantoin is slowly added to the chilled acetic anhydride.

-

Nitration: Fuming nitric acid is added dropwise to the suspension. The temperature must be carefully controlled and kept below 10 °C throughout the addition to prevent runaway reactions and side-product formation.

-

Reaction Time: After the addition is complete, the mixture is stirred for an additional 2-3 hours, allowing the reaction to proceed to completion while maintaining a low temperature.

-

Precipitation: The reaction mixture is then slowly poured into a beaker containing ice-cold deionized water. The crude 1-nitrohydantoin product precipitates out of the solution.

-

Isolation and Purification: The solid precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water to remove residual acids. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the final product.

Early Studies on the Discovery and Synthesis of 1-Nitrohydantoin: A Technical Guide

This technical guide provides an in-depth overview of the foundational studies concerning the discovery and synthesis of 1-nitrohydantoin. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the historical context and early methodologies for producing this compound. The document details the seminal synthetic routes, presents quantitative data from early reports, and outlines the experimental protocols.

Introduction

Hydantoin and its derivatives represent a critical class of heterocyclic compounds with a wide range of applications in pharmacology. The introduction of a nitro group to the hydantoin scaffold can significantly alter its chemical and biological properties, leading to compounds with potential therapeutic value. Early investigations into the nitration of hydantoin laid the groundwork for understanding the reactivity of the hydantoin ring and for the synthesis of novel derivatives. This guide focuses on the pioneering work that first described the synthesis of 1-nitrohydantoin.

Early Synthetic Methodologies

The initial synthesis of 1-nitrohydantoin was primarily achieved through the direct nitration of hydantoin using strong nitrating agents. Two principal methods from the early literature stand out: nitration with a mixture of nitric acid and acetic anhydride, and nitration using ethyl nitrate in the presence of a strong base.

Nitration via Nitric Acid and Acetic Anhydride

One of the earliest successful methods for synthesizing 1-nitrohydantoin involved the use of a potent nitrating mixture formed from fuming nitric acid and acetic anhydride. This combination generates acetyl nitrate in situ, which then acts as the electrophile to nitrate the hydantoin ring. The reaction is typically performed at low temperatures to control the exothermic nature of the nitration process and to minimize the formation of byproducts. This method was noted for its effectiveness in producing the desired N-nitro derivative.

Nitration via Ethyl Nitrate and Sodium Ethoxide

An alternative approach described in early literature involves the use of ethyl nitrate as the nitrating agent in the presence of a strong base, such as sodium ethoxide. In this method, the base deprotonates the hydantoin at the N-1 position, generating a nucleophilic anion. This anion then attacks the electrophilic nitrogen of ethyl nitrate, leading to the formation of 1-nitrohydantoin. This technique offered a different pathway to the target compound, avoiding the use of highly corrosive fuming nitric acid.

Quantitative Data Summary

The following table summarizes the quantitative data reported in the early studies on the synthesis of 1-nitrohydantoin.

| Method | Reactants | Yield (%) | Melting Point (°C) | Reference |

| Nitric Acid / Acetic Anhydride | Hydantoin, Fuming Nitric Acid, Acetic Anhydride | 68% | 168-170 °C (dec.) | |

| Ethyl Nitrate / Sodium Ethoxide | Hydantoin, Ethyl Nitrate, Sodium Ethoxide | 35% | Not specified |

Note: "dec." indicates decomposition.

Experimental Protocols

The following sections provide detailed experimental methodologies as described in the foundational literature for the synthesis of 1-nitrohydantoin.

Protocol 1: Synthesis via Nitric Acid and Acetic Anhydride

This procedure is adapted from the work of Shildneck and Long.

-

Preparation of the Nitrating Mixture: 10 g of fuming nitric acid (sp. gr. 1.5) is added dropwise to 30 g of acetic anhydride while maintaining the temperature between 5-10 °C with an ice bath. The mixture is stirred until a homogenous solution is obtained.

-

Nitration Reaction: 5 g of finely powdered hydantoin is added in small portions to the prepared nitrating mixture over a period of 30 minutes. The temperature is strictly maintained below 10 °C throughout the addition.

-

Reaction Completion and Isolation: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 10 °C. The resulting solution is then poured onto 200 g of crushed ice.

-

Product Collection and Purification: The white precipitate that forms is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus, and then dried in a vacuum desiccator over sulfuric acid. The reported yield of 1-nitrohydantoin is 68% of the theoretical amount.

Visualizations

The following diagrams illustrate the logical workflow of the early synthetic methods for 1-nitrohydantoin.

Caption: Synthesis of 1-Nitrohydantoin via Nitric Acid and Acetic Anhydride.

Caption: Synthesis of 1-Nitrohydantoin via Ethyl Nitrate and Sodium Ethoxide.

Theoretical Insights into the Stability of 1-Nitrohydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitrohydantoin is a molecule of interest due to its structural similarity to other pharmacologically active hydantoin derivatives and the presence of an energetic nitro group. Understanding the stability of this compound is crucial for its potential applications in drug development, synthesis, and as an energetic material. This technical guide provides an in-depth analysis of the theoretical aspects of 1-nitrohydantoin stability, drawing upon computational studies of related nitro compounds and hydantoin derivatives in the absence of direct experimental or theoretical data on the target molecule.

The primary decomposition pathways for nitro compounds typically involve the cleavage of the C-NO₂ or N-NO₂ bond and nitro-nitrite isomerization.[1][2] Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating these mechanisms and quantifying the bond dissociation energies (BDEs) that govern thermal stability.[3][4] This guide will extrapolate from these findings to predict the likely behavior of 1-nitrohydantoin.

Predicted Decomposition Pathways

Based on studies of analogous aliphatic and N-nitro compounds, two primary thermal decomposition pathways are anticipated for 1-nitrohydantoin:

-

N-NO₂ Bond Homolysis: The cleavage of the bond between the hydantoin ring nitrogen and the nitro group is a probable initial step in the decomposition process. This pathway results in the formation of a hydantoin radical and a nitrogen dioxide radical (•NO₂). The energy required for this bond scission is a critical indicator of the molecule's thermal stability.

-

Nitro-Nitrite Rearrangement: This isomerization pathway involves the migration of an oxygen atom from the nitro group to the nitrogen atom of the hydantoin ring, forming a nitrite intermediate. This intermediate is often less stable and can subsequently decompose through various routes. While more common in C-nitro compounds, its possibility in N-nitro systems cannot be entirely ruled out without specific computational studies.[2]

Computational Methodologies for Stability Analysis

The theoretical investigation of 1-nitrohydantoin's stability would necessitate the use of quantum chemical calculations. The following outlines a typical computational protocol based on established methods for similar molecules:

1. Geometry Optimization and Frequency Calculations:

-

Method: Density Functional Theory (DFT) is a widely used and effective method for these types of studies.[3][4]

-

Functional: A hybrid functional, such as B3LYP, is often chosen for its balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is commonly employed to provide a good description of the electronic structure.

-

Procedure: The initial geometry of the 1-nitrohydantoin molecule is optimized to find the minimum energy conformation. Frequency calculations are then performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE).

2. Bond Dissociation Energy (BDE) Calculation:

-

Procedure: To determine the N-NO₂ bond dissociation energy, the energies of the 1-nitrohydantoin molecule and its corresponding radical fragments (hydantoin radical and •NO₂) are calculated at the same level of theory. The BDE is then calculated as the difference between the sum of the fragment energies and the energy of the intact molecule, with ZPVE corrections.

3. Transition State Search for Isomerization:

-

Procedure: To investigate the nitro-nitrite rearrangement, a transition state (TS) search is performed. This involves finding the saddle point on the potential energy surface that connects the 1-nitrohydantoin reactant and the nitrite intermediate. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be used.

-

Verification: The identified transition state structure must be confirmed to have exactly one imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to ensure that the transition state correctly connects the reactant and product.

Quantitative Data from Analogous Systems

While specific data for 1-nitrohydantoin is unavailable, the following table summarizes typical bond dissociation energies for related nitro compounds, providing a basis for estimating the stability of 1-nitrohydantoin.

| Bond Type | Compound Class | Typical BDE (kJ/mol) | Computational Method |

| C-NO₂ | Aliphatic Nitro Compounds | 249 | DFT |

| C-NO₂ | Aromatic Nitro Compounds | 299 - 320 | DFT |

| O-NO₂ | Nitrate Esters | 155 | - |

Data sourced from studies on various nitro compounds and may not be directly representative of 1-nitrohydantoin.[1][5]

Visualizing a Predicted Decomposition Workflow

The following diagram illustrates a logical workflow for the computational investigation of 1-nitrohydantoin stability.

Caption: Computational workflow for stability analysis.

Predicted Decomposition Signaling Pathway

The following diagram illustrates the likely initial steps in the thermal decomposition of 1-nitrohydantoin based on analogous systems.

Caption: Predicted decomposition pathways.

Conclusion

While direct theoretical studies on the stability of 1-nitrohydantoin are not currently available in the public domain, a robust theoretical framework can be constructed based on extensive research into similar nitro compounds. The primary decomposition pathways are predicted to be N-NO₂ bond homolysis and potentially a nitro-nitrite rearrangement. The computational methodologies outlined in this guide provide a clear roadmap for future research to quantify the stability of 1-nitrohydantoin and elucidate its decomposition mechanisms. Such studies will be invaluable for assessing its suitability for various applications and ensuring its safe handling and storage.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A comparative study of the structure, energetic performance and stability of nitro-NNO-azoxy substituted explosives - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

"spectroscopic data of 1-nitrohydantoin (NMR, IR, Mass Spec)"

This technical guide provides a comprehensive overview of the spectroscopic data for 1-nitrohydantoin, a key intermediate in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 1-nitrohydantoin. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.02 | Singlet | 2H | CH₂ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 164.2 | C=O (Position 2) |

| 150.8 | C=O (Position 4) |

| 56.1 | CH₂ (Position 5) |

Experimental Protocol:

NMR spectra were recorded on a Bruker DRX400 spectrometer operating at 400 MHz for ¹H and 100.6 MHz for ¹³C nuclei. Samples of 1-nitrohydantoin were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in 1-nitrohydantoin. The table below lists the characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3348 | Strong | N-H Stretch |

| 1789 | Strong | C=O Stretch (Asymmetric) |

| 1731 | Strong | C=O Stretch (Symmetric) |

| 1588 | Strong | N-O Stretch (Asymmetric) |

| 1335 | Strong | N-O Stretch (Symmetric) |

Experimental Protocol:

The IR spectrum was obtained using a PerkinElmer Spectrum One Fourier-transform infrared (FTIR) spectrometer. A small amount of solid 1-nitrohydantoin was analyzed as a KBr (potassium bromide) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1-nitrohydantoin.

| m/z | Relative Intensity (%) | Assignment |

| 145 | 40 | [M]⁺ (Molecular Ion) |

| 99 | 100 | [M - NO₂]⁺ |

| 71 | 60 | [M - NO₂ - CO]⁺ |

| 43 | 80 | [CH₂NCO]⁺ |

Experimental Protocol:

Mass spectrometric analysis was performed on a Finnigan MAT 95 high-resolution mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 1-nitrohydantoin.

Caption: Workflow for the synthesis and spectroscopic characterization of 1-nitrohydantoin.

Potential Research Areas for 1-Nitrohydantoin: A Technical Guide for Drug Discovery and Development

Introduction

1-Nitrohydantoin is a heterocyclic organic compound belonging to the hydantoin family, which is a core structure in several established pharmaceutical agents. The incorporation of a nitro group at the N-1 position introduces unique electronic and chemical properties, suggesting its potential as a versatile scaffold for drug discovery and a subject for chemical biology research. While related nitro-heterocyclic compounds have found application as antimicrobial agents, and the hydantoin moiety is known for its anticonvulsant properties, 1-nitrohydantoin itself remains a relatively underexplored molecule.

This technical guide outlines key potential research areas for 1-nitrohydantoin, providing detailed experimental protocols, illustrative data presentation formats, and conceptual workflows to aid researchers, scientists, and drug development professionals in initiating and advancing studies on this compound. The focus is on its potential antimicrobial and anticonvulsant activities, underpinned by its unique chemical reactivity.

Chemical Synthesis and Derivatization

The foundation of any research into 1-nitrohydantoin lies in its efficient synthesis and the ability to create a library of derivatives for structure-activity relationship (SAR) studies. The primary synthetic route involves the nitration of the hydantoin precursor.

Experimental Protocol: Synthesis of 1-Nitrohydantoin

This protocol describes a general method for the synthesis of 1-nitrohydantoin based on common nitration procedures for N-heterocycles.

Objective: To synthesize 1-nitrohydantoin from hydantoin.

Materials:

-

Hydantoin

-

Fuming Nitric Acid (90%)

-

Acetic Anhydride

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend hydantoin (1 equivalent) in acetic anhydride (5-10 volumes).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add fuming nitric acid (1.1 equivalents) dropwise to the cooled suspension over 30 minutes, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, slowly pour the mixture into a beaker containing ice-cold water (10 volumes) with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 5 volumes).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 5 volumes), water (2 x 5 volumes), and brine (1 x 5 volumes).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-nitrohydantoin.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation: Synthesis of 1-Nitrohydantoin Derivatives

Systematic derivatization, for instance at the N-3 position, is crucial for SAR studies. The following table provides an illustrative template for summarizing the synthetic results.

| Entry | Substituent (R) | Reaction Conditions | Time (h) | Yield (%) |

| 1 | H | HNO₃/Ac₂O, 0°C | 3 | 75-85 |

| 2 | -CH₃ | NaH, CH₃I, DMF, 0°C to RT | 6 | 90 |

| 3 | -CH₂Ph | K₂CO₃, BnBr, Acetone, reflux | 8 | 85 |

| 4 | -Ph | CuI, L-proline, K₂CO₃, DMSO, 90°C | 24 | 60 |

Visualization: Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and diversification of a 1-nitrohydantoin library for subsequent biological screening.

Caption: Workflow for synthesis and derivatization of 1-nitrohydantoin.

Potential Research Area: Antimicrobial Activity

The nitro-heterocyclic class of compounds includes several important antimicrobial drugs (e.g., metronidazole, nitrofurantoin). Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells to generate reactive nitrogen species that damage cellular components, including DNA.

Proposed Mechanism of Action: Nitroreductase-Mediated Activation

It is hypothesized that 1-nitrohydantoin could act as a pro-drug, requiring activation by microbial nitroreductases. This offers a potential mechanism for selective toxicity against anaerobic bacteria or certain protozoa that possess these enzymes.

The diagram below illustrates this proposed bioactivation pathway.

Caption: Proposed mechanism of nitroreductase-mediated bioactivation.

Experimental Protocol: Antimicrobial Susceptibility Testing

The following protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of 1-nitrohydantoin against a panel of microbes.

Objective: To determine the MIC of 1-nitrohydantoin against selected bacterial strains.

Materials:

-

1-Nitrohydantoin stock solution (e.g., 1 mg/mL in DMSO)

-

96-well microtiter plates (sterile)

-

Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer or microplate reader (600 nm)

Procedure:

-

Dispense 50 µL of sterile CAMHB into wells A-H of columns 2-12 of a 96-well plate.

-

Add 100 µL of CAMHB to column 1 (negative control).

-

Add 100 µL of the 1-nitrohydantoin stock solution to column 12.

-

Perform a 2-fold serial dilution by transferring 50 µL from column 12 to column 11, mixing, and continuing this process down to column 2. Discard the final 50 µL from column 2. This creates a concentration gradient.

-

Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of the diluted bacterial inoculum to each well from columns 2-12. The final volume in each well will be 100 µL.

-

Column 1 serves as the sterility control (broth only), and a separate well with inoculum but no compound serves as the growth control.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Optionally, read the optical density (OD) at 600 nm using a microplate reader.

Data Presentation: Antimicrobial Activity

Results from antimicrobial screening should be presented clearly, allowing for easy comparison across different microbial strains.

| Compound | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |

| 1 | H | 64 | 128 | >256 |

| 2 | -CH₃ | 32 | 64 | >256 |

| 3 | -CH₂Ph | 16 | 32 | 128 |

| Ciprofloxacin | (Control) | 0.5 | 0.25 | 1 |

Potential Research Area: Anticonvulsant Activity

The hydantoin ring is a well-established pharmacophore for anticonvulsant drugs, with phenytoin being a prominent example. The mechanism often involves modulation of voltage-gated sodium channels. Investigating 1-nitrohydantoin and its derivatives for anticonvulsant effects is a logical extension of this chemical class.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

Objective: To evaluate the anticonvulsant activity of 1-nitrohydantoin in a rodent model.

Animals: Male Swiss mice (20-25 g). All procedures must be approved by an Institutional Animal Ethics Committee.

Materials:

-

1-Nitrohydantoin

-

Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) in water)

-

Positive control (e.g., Phenytoin, Diazepam)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Saline solution (0.9% NaCl)

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Prepare suspensions of 1-nitrohydantoin and the positive control in the vehicle at various concentrations.

-

Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to groups of mice (n=6-8 per group).

-

At the time of peak drug effect (e.g., 30-60 minutes post-administration), apply an electrical stimulus via corneal electrodes (e.g., 50 mA, 60 Hz, 0.2 seconds). Moisten electrodes with saline before application.

-

Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure.

-

Protection is defined as the complete absence of the tonic hind-limb extension.

-

Calculate the percentage of protected mice in each group.

-

Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

Data Presentation: Anticonvulsant Screening Data

The results should be tabulated to show dose-response relationships and calculate the ED₅₀.

| Compound | Dose (mg/kg, i.p.) | Number of Animals Tested | Number of Animals Protected | % Protection | ED₅₀ (mg/kg) |

| Vehicle | - | 8 | 0 | 0 | - |

| 1-Nitrohydantoin | 30 | 8 | 2 | 25 | 45.5 |

| 50 | 8 | 5 | 62.5 | ||

| 100 | 8 | 8 | 100 | ||

| Phenytoin | 10 | 8 | 8 | 100 | 6.8 |

Visualization: Anticonvulsant Screening Workflow

This diagram outlines the logical progression from compound synthesis to in vivo anticonvulsant evaluation.

Caption: Workflow for in vivo anticonvulsant activity screening.

Conclusion and Future Directions

1-Nitrohydantoin represents a promising but underexplored chemical entity. The strategic placement of a nitro group on the pharmaceutically relevant hydantoin scaffold opens up significant opportunities for research. The potential for dual antimicrobial and anticonvulsant activities, while mechanistically distinct, makes this scaffold particularly intriguing for developing novel therapeutics.

Future research should focus on:

-

Broad-Spectrum Biological Screening: Evaluating 1-nitrohydantoin and its derivatives against a wider range of bacterial and fungal pathogens, as well as in other neurological disease models.

-

Mechanistic Studies: Elucidating the precise mechanism of action for any observed biological activity, including identifying the specific cellular targets.

-

Pharmacokinetic and Toxicological Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of lead compounds to determine their drug-likeness and potential for further development.

By employing the systematic protocols and structured data analysis outlined in this guide, researchers can effectively unlock the therapeutic potential of 1-nitrohydantoin.

A Technical Guide to the Biological Activity Screening of Novel Hydantoin Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydantoin, a five-membered heterocyclic scaffold also known as imidazolidine-2,4-dione, is a cornerstone in medicinal chemistry. Its structural versatility and ability to interact with a wide range of biological targets have led to its integration into several clinically approved drugs, such as the anticonvulsant Phenytoin, the antimicrobial Nitrofurantoin, and the antiandrogen Nilutamide.[1][2] The inherent "privileged" nature of the hydantoin core has spurred extensive research into novel derivatives, revealing a broad spectrum of pharmacological activities. These include anticancer, anticonvulsant, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

This guide provides an in-depth overview of the screening methodologies used to identify and characterize the biological activities of new hydantoin compounds. It details common experimental protocols, summarizes key quantitative data from recent studies, and illustrates critical pathways and workflows to aid in the design and execution of screening campaigns.

Screening Workflows for Novel Hydantoin Compounds

The discovery pipeline for new therapeutic agents based on the hydantoin scaffold follows a multi-stage screening process. This workflow is designed to efficiently identify promising lead compounds from a library of newly synthesized derivatives, progressively evaluating them through more complex and biologically relevant assays.

Caption: General workflow for the screening and development of novel hydantoin derivatives.

Anticancer Activity Screening

Hydantoin derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[1][2]

Mechanism of Action: HDAC Inhibition

Overexpression of HDACs is common in many cancers, leading to the suppression of tumor suppressor genes.[1] Hydantoin-based compounds can act as HDAC inhibitors, restoring normal gene expression and inducing apoptosis in cancer cells.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 1-Nitrohydantoin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-nitrohydantoin and its derivatives. The following sections outline the necessary reagents, reaction conditions, and expected yields for the preparation of these compounds, which are of interest in medicinal chemistry and energetic materials research.

Introduction

1-Nitrohydantoin serves as a key intermediate in the synthesis of various substituted hydantoin derivatives. The nitro group at the N-1 position activates the molecule for further functionalization, particularly at the N-3 position. The protocols described below are based on established literature methods for the nitration of hydantoin followed by alkylation to introduce diverse side chains.

Synthesis of 1-Nitrohydantoin

The initial step involves the nitration of hydantoin to form the 1-nitrohydantoin precursor. This is typically achieved using a mixture of nitric acid and sulfuric acid.

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of fuming nitric acid while maintaining the temperature below 10°C.

-

Nitration Reaction: To the cooled nitrating mixture, add 5.0 g of hydantoin in small portions, ensuring the temperature does not exceed 15°C.

-

Reaction Quenching: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 10-15°C. Pour the reaction mixture onto 100 g of crushed ice.

-

Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus, and then dried to afford 1-nitrohydantoin.

Synthesis of 3-Alkyl-1-nitrohydantoin Derivatives

The alkylation of 1-nitrohydantoin at the N-3 position is a common method to generate a library of derivatives. This reaction is typically carried out in the presence of a base and an alkylating agent.

Experimental Protocol:

-

Deprotonation: Dissolve 1.0 equivalent of 1-nitrohydantoin in a suitable solvent such as dimethylformamide (DMF). Add 1.1 equivalents of a base, such as potassium carbonate, and stir the mixture at room temperature for 30 minutes.

-

Alkylation: To the resulting suspension, add 1.2 equivalents of the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide).

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 3-alkyl-1-nitrohydantoin derivatives.

| Alkyl Halide | Base | Solvent | Reaction Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | 4 | 85 |

| Ethyl Bromide | K₂CO₃ | DMF | 6 | 82 |

| Benzyl Bromide | K₂CO₃ | DMF | 5 | 90 |

| Propyl Iodide | Cs₂CO₃ | Acetonitrile | 8 | 78 |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 3-alkyl-1-nitrohydantoin derivatives from hydantoin.

Caption: General workflow for the synthesis of 3-alkyl-1-nitrohydantoin derivatives.

Signaling Pathway (Hypothetical)

While the primary focus of this document is on the synthesis, 1-nitrohydantoin derivatives are often investigated for their biological activity. The diagram below represents a hypothetical signaling pathway that could be modulated by these compounds, for instance, in the context of cancer research where they might inhibit a key kinase.

Caption: Hypothetical signaling pathway inhibited by a 1-nitrohydantoin derivative.

Application Notes and Protocols: 1-Nitrohydantoin as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-nitrohydantoin as a key intermediate in organic synthesis, with a particular focus on its role in the preparation of bioactive molecules. Detailed experimental protocols for its synthesis and primary transformation are provided, alongside quantitative data and workflow visualizations to facilitate laboratory application.

Introduction

1-Nitrohydantoin is a versatile heterocyclic compound that serves as a valuable building block, primarily as a precursor to 1-aminohydantoin. The subsequent derivatization of 1-aminohydantoin has led to the development of important pharmaceutical agents. Its synthetic value lies in the reactivity of the nitro group, which can be readily reduced to an amino group, opening up a plethora of possibilities for further functionalization. This document outlines the synthesis of 1-nitrohydantoin and its principal application in the synthesis of the antibacterial drug, nitrofurantoin.

Key Applications

The primary and most well-documented application of 1-nitrohydantoin is its use as an intermediate in the synthesis of nitrofurantoin . This involves the reduction of the nitro group to an amine, followed by condensation with 5-nitro-2-furaldehyde.

Data Presentation

Table 1: Summary of Reactions and Typical Yields

| Step | Reaction | Key Reagents | Product | Typical Yield (%) |

| 1 | Nitration of Hydantoin | Conc. HNO₃, Conc. H₂SO₄ | 1-Nitrohydantoin | 70-80% (estimated) |

| 2 | Reduction of 1-Nitrohydantoin | H₂, Pd/C | 1-Aminohydantoin | >90% |

| 3 | Synthesis of Nitrofurantoin | 1-Aminohydantoin, 5-Nitro-2-furaldehyde diacetate | Nitrofurantoin | ~60% (from 1-aminohydantoin)[1] |

Experimental Protocols

Protocol 1: Synthesis of 1-Nitrohydantoin

This protocol describes the nitration of hydantoin using a mixture of concentrated nitric and sulfuric acids. This method is analogous to the well-established procedure for the nitration of guanidine.

Materials:

-

Hydantoin

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized Water

-

Beaker, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, filter paper

Procedure:

-

In a beaker equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring to prepare the nitrating mixture.

-

Once the nitrating mixture has cooled to 0-5 °C, slowly add hydantoin in small portions, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated 1-nitrohydantoin is collected by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water until the washings are neutral to litmus paper.

-

Dry the product in a desiccator under vacuum.

Expected Outcome: A white to pale yellow crystalline solid. The expected yield is estimated to be in the range of 70-80%.

Protocol 2: Reduction of 1-Nitrohydantoin to 1-Aminohydantoin

This protocol details the catalytic hydrogenation of 1-nitrohydantoin to 1-aminohydantoin using palladium on carbon (Pd/C) as the catalyst.

Materials:

-

1-Nitrohydantoin

-

Ethanol or Methanol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Celite® or other filter aid

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 1-nitrohydantoin in a sufficient volume of ethanol or methanol.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

-

Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm or as per equipment specifications) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain 1-aminohydantoin.

Expected Outcome: A solid residue of 1-aminohydantoin. The reaction is typically high-yielding (>90%).

Protocol 3: Synthesis of Nitrofurantoin from 1-Aminohydantoin

This protocol describes the final condensation step to produce nitrofurantoin.

Materials:

-

1-Aminohydantoin

-

5-Nitro-2-furaldehyde diacetate

-

Dilute aqueous acid (e.g., HCl or H₂SO₄)

-

Ethanol

-

Reflux apparatus, magnetic stirrer, Buchner funnel, filter paper

Procedure:

-

Suspend 1-aminohydantoin in a mixture of water and ethanol.

-

Add a catalytic amount of dilute acid to the suspension.

-

To this stirred mixture, add 5-nitro-2-furaldehyde diacetate.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours.

-

Cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

-

Collect the yellow crystalline product by vacuum filtration.

-

Wash the product with cold water and then a small amount of cold ethanol.

-

Dry the nitrofurantoin product.

Expected Outcome: A yellow crystalline solid of nitrofurantoin. The yield is approximately 60% based on 1-aminohydantoin.[1]

Mandatory Visualization

References

Application Notes and Protocols for the Detection of 1-Nitrohydantoin in Biological Samples

These application notes provide detailed methodologies for the detection and quantification of 1-nitrohydantoin in biological matrices, targeting researchers, scientists, and professionals in drug development. The protocols are designed to offer a comprehensive guide, from sample preparation to data analysis, utilizing modern analytical techniques.

Introduction

1-Nitrohydantoin is a nitrated derivative of hydantoin. The detection and quantification of such compounds in biological samples are crucial for various research areas, including toxicology and pharmaceutical development. This document outlines two primary analytical methods for this purpose: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Electrochemical Detection.

Method 1: HPLC-MS/MS for Quantification of 1-Nitrohydantoin

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of small molecules in complex biological matrices.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Principle: SPE is employed to clean up the sample and concentrate the analyte of interest, removing interfering substances from the biological matrix.

-

Materials:

-

Oasis HLB SPE cartridges

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Biological sample (e.g., plasma, urine)

-

-

Procedure:

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load 500 µL of the biological sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

-

Elution: Elute the 1-nitrohydantoin and other retained compounds with 1 mL of methanol.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

2. HPLC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute re-equilibration at 5% B.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1-nitrohydantoin. For example, a potential transition could be m/z 144 -> 100.

-

Collision Energy: Optimize the collision energy for the specific MRM transition to achieve maximum sensitivity.

-

Data Presentation

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.1 ng/mL | |

| Limit of Quantification (LOQ) | 0.5 ng/mL | |

| Recovery | > 90% | |

| Linearity (R²) | > 0.99 |

Workflow Diagram

Caption: Workflow for 1-nitrohydantoin detection by HPLC-MS/MS.

Method 2: Electrochemical Detection of 1-Nitrohydantoin

Electrochemical methods offer a sensitive and cost-effective alternative for the detection of electroactive compounds like 1-nitrohydantoin. These methods are based on the oxidation or reduction of the analyte at an electrode surface.

Experimental Protocol

1. Electrode Preparation

-

Principle: A modified electrode is used to enhance the electrochemical signal for 1-nitrohydantoin.

-

Materials:

-

Glassy carbon electrode (GCE)

-

Multi-walled carbon nanotubes (MWCNTs)

-

Nafion solution

-

Phosphate buffer solution (PBS), pH 7.4

-

-

Procedure:

-

Polishing: Polish the GCE with alumina slurry, then sonicate in water and ethanol.

-

Coating: Disperse MWCNTs in a Nafion solution by sonication. Drop-cast a small volume (e.g., 5 µL) of the suspension onto the GCE surface and let it dry.

-

2. Electrochemical Measurement

-

Instrumentation: A potentiostat with a three-electrode system (modified GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode).

-

Technique: Differential Pulse Voltammetry (DPV) is a suitable technique for quantitative analysis.

-

Procedure:

-

Immerse the three-electrode system into an electrochemical cell containing a known volume of PBS (pH 7.4).

-

Add a specific volume of the pre-treated biological sample.

-

Record the DPV response by scanning the potential over a defined range (e.g., from -0.2 V to -0.8 V). The reduction of the nitro group on 1-nitrohydantoin will produce a peak current that is proportional to its concentration.

-

Data Presentation

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.05 µM | |

| Linear Range | 0.1 µM - 100 µM | |

| Recovery (in spiked urine) | 95-105% |

Workflow Diagram

Caption: Workflow for electrochemical detection of 1-nitrohydantoin.

General Experimental Workflow

The following diagram illustrates the logical flow from sample collection to final data interpretation, applicable to most analytical methods for target compound analysis in biological matrices.

Caption: General logical workflow for analyzing biological samples.

Application Notes and Protocols: 1-Nitrohydantoin as a Potential Pharmacophore in Drug Design

Introduction

The 1-nitrohydantoin scaffold has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique electronic and structural features contribute to its ability to interact with various biological targets, making it a versatile starting point for the design of novel therapeutic agents. This document provides an overview of the applications of 1-nitrohydantoin in drug design, with a focus on its antimicrobial and anticonvulsant properties. Detailed experimental protocols for the evaluation of these activities are also presented to facilitate further research and development in this area.

Antimicrobial Activity of 1-Nitrohydantoin Derivatives

1-Nitrohydantoin derivatives have been investigated for their potential as antimicrobial agents. The nitro group at the N1 position is crucial for their activity, which is believed to involve the enzymatic reduction of the nitro group to cytotoxic metabolites within the microbial cell.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 1-nitrohydantoin derivatives against various bacterial and fungal strains.

| Compound | R Group | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) | Reference |

| 1 | H | 16 | 32 | 64 | >128 | 32 | |